4-chloro-2-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}-6-nitrophenol
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Overview
Description
4-Chloro-2-{[(2-methyl-5-nitrophenyl)imino]methyl}-6-nitrophenol is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes chloro, nitro, and imino groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{[(2-methyl-5-nitrophenyl)imino]methyl}-6-nitrophenol typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorophenol to introduce nitro groups, followed by the formation of an imine linkage with 2-methyl-5-nitroaniline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and imination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2-methyl-5-nitrophenyl)imino]methyl}-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties and reactivity.
Substitution: Halogen and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, catalytic hydrogenation.
Substituting agents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amino derivatives, while oxidation can produce quinones .
Scientific Research Applications
4-Chloro-2-{[(2-methyl-5-nitrophenyl)imino]methyl}-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-chloro-2-{[(2-methyl-5-nitrophenyl)imino]methyl}-6-nitrophenol exerts its effects involves interactions with specific molecular targets. The nitro and imino groups can participate in redox reactions, influencing cellular processes and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: Shares the chloro and nitro groups but lacks the imino linkage.
2-Amino-4-chloro-6-nitrophenol: Contains amino and nitro groups, offering different reactivity and applications.
4-Nitrophenol: A simpler structure with only a nitro group attached to the phenol ring.
Uniqueness
4-Chloro-2-{[(2-methyl-5-nitrophenyl)imino]methyl}-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C14H10ClN3O5 |
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Molecular Weight |
335.70 g/mol |
IUPAC Name |
4-chloro-2-[(2-methyl-5-nitrophenyl)iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C14H10ClN3O5/c1-8-2-3-11(17(20)21)6-12(8)16-7-9-4-10(15)5-13(14(9)19)18(22)23/h2-7,19H,1H3 |
InChI Key |
WQHLHIIHSBFUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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